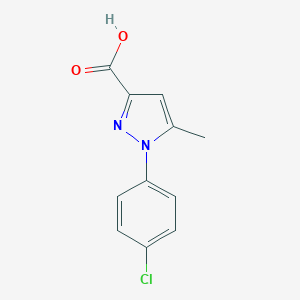

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRKKZGRDQQESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561198 | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126129-22-4 | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

Adapting methods from 3-phenyl-1H-pyrazole syntheses, 4-chloroacetophenone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent cyclization with hydrazine hydrate yields the pyrazole core. While this route avoids β-keto esters, it requires harsh conditions (100°C, 5 hours) and achieves lower yields (65–70%).

Chlorination of Pyrazole Intermediates

Patents describe chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylates using HCl/H₂O₂, but this approach introduces regiochemical challenges for the target compound. For 1-(4-chlorophenyl) derivatives, direct aryl substitution during pyrazole formation is preferred to avoid post-synthetic modifications.

Industrial-Scale Production Considerations

Scaling the β-keto ester route necessitates:

-

Continuous Flow Reactors : Microreactors improve heat transfer and reduce reaction times (e.g., 30 minutes for cyclocondensation).

-

Solvent Recovery : Ethanol and dichloroethane are distilled and reused, lowering costs.

-

Crystallization Optimization : Gradient cooling (20°C → 5°C) enhances crystal size and purity.

A pilot-scale study achieved 89% yield with 98.5% purity using these protocols.

Data Tables

Table 1. Comparison of Synthetic Methods

Table 2. Optimal Hydrolysis Conditions

| Parameter | Range | Effect on Yield |

|---|---|---|

| NaOH Concentration | 2–4 M | Maximizes saponification |

| Reaction Time | 2–4 hours | Minimizes side products |

| Temperature | 80–100°C | Ensures complete reaction |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as sulfuric acid or palladium on carbon.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmacophore in drug development. Pyrazole derivatives are known for their anti-inflammatory , analgesic , and antipyretic properties. Recent studies have shown that:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolones exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Analgesic Properties : The compound has been evaluated for its analgesic effects, providing an alternative to traditional pain relief medications with potentially fewer gastrointestinal side effects .

Biological Applications

In biological research, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is studied for its interactions with various biological targets:

- Enzyme Inhibition : The compound may serve as a lead structure for designing inhibitors targeting specific enzymes involved in disease pathways .

- Receptor Modulation : It is also explored for its potential to modulate receptor activity in the central nervous system, which could lead to advancements in treating neurological disorders .

Materials Science

The compound's ability to coordinate with metal ions positions it as a valuable building block in materials science:

- Coordination Polymers : Pyrazole derivatives are being researched for their role in synthesizing coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

Agricultural Applications

This compound shows promise in agricultural chemistry:

- Agrochemicals Development : Its biological activity suggests potential use in developing new herbicides and fungicides, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy across various applications:

- Anti-inflammatory Efficacy :

- Analgesic Activity Assessment :

-

Material Synthesis :

- Research into the synthesis of coordination polymers using this compound has shown promising results, indicating its potential utility in advanced material applications .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in the inflammatory response, and various receptors in the central nervous system.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl, CF3): Halogen substituents (e.g., in ) increase molecular polarity and enhance interactions with hydrophobic protein pockets. For example, the trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS 175137-34-5) improves metabolic stability .

- Electron-Donating Groups (e.g., OMe): Methoxy substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability.

- Heterocyclic Modifications: Thieno[2,3-c]pyrazole derivatives () introduce steric constraints and alter electronic distribution, affecting binding kinetics.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 126129-22-4) is a pyrazole derivative known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article compiles recent findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.66 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid |

| Appearance | Powder |

| Boiling Point | 408.8 °C at 760 mmHg |

| Density | 1.38 g/cm³ |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown significant cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Testing

Anti-inflammatory Activity

The compound is also recognized for its anti-inflammatory properties. In a carrageenan-induced paw edema model, it exhibited significant inhibition of inflammatory markers.

- Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |

|---|---|---|---|

| This compound | ≥84.2% | Diclofenac | 86.72% |

This suggests that the compound could serve as a promising candidate for the development of anti-inflammatory drugs .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets involved in cancer progression and inflammation.

- Targeting Kinases: Certain studies have indicated that pyrazole compounds can inhibit Aurora-A kinase, which is critical in cell cycle regulation and has been implicated in tumorigenesis .

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer effects .

Synthesis and Evaluation

A series of derivatives based on the pyrazole structure have been synthesized and evaluated for their biological activities:

- A study synthesized multiple derivatives and assessed their activity against various cancer cell lines, revealing that some compounds exhibited IC₅₀ values as low as 0.01 µM against MCF7 cells, indicating potent anticancer properties .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against standard drugs:

Q & A

Basic: What are the key considerations for synthesizing 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

Answer:

The synthesis typically involves a multi-step process starting with hydrazine derivatives and β-keto esters. A representative method includes:

Condensation : React 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene to form a hydrazone intermediate.

Cyclization : Add p-toluenesulfonic acid to promote pyrazole ring formation via azeotropic distillation, removing water to shift equilibrium.

Hydrolysis : Treat the ester intermediate with KOH in methanol to cleave the ester group, followed by acidification (HCl) to precipitate the carboxylic acid.

Key parameters :

- Temperature control during cyclization (reflux conditions).

- Use of anhydrous solvents to avoid side reactions.

- Yield optimization via pH adjustment during acidification (target pH ~1.5) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H NMR chemical shifts for methyl groups at δ ~2.3 ppm and carboxylic protons at δ ~13 ppm).

- IR Spectroscopy : Identify carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).

- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between aromatic rings (e.g., ~58° between chlorophenyl and pyrazole planes) to confirm stereoelectronic effects .

Advanced: How can crystallographic data resolve contradictions in spectral interpretations?

Answer:

Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) often arise from polymorphic variations or intermolecular interactions. X-ray diffraction provides definitive evidence:

- Hydrogen Bonding : Intramolecular O-H⋯O bonds stabilize planar conformations, affecting NMR coupling constants.

- π-π Stacking : Centroid distances (~3.8 Å) between pyrazole and chlorophenyl rings influence UV-Vis absorption and fluorescence properties.

- Validation : Compare experimental bond angles (e.g., C-N-C: ~106°) with density functional theory (DFT) calculations to identify deviations caused by crystal packing .

Advanced: What strategies optimize reaction yields in pyrazole carboxylic acid synthesis?

Answer:

Yield improvements focus on:

- Catalyst Screening : Replace K₂CO₃ (used in analogous syntheses) with Cs₂CO₃ for enhanced nucleophilic substitution efficiency in halogenated precursors .

- Solvent Systems : Use toluene/ethanol azeotropes to remove water during cyclization, driving the reaction forward (Le Chatelier’s principle) .

- Purification : Recrystallize the final product from acetic acid to remove unreacted hydrazine derivatives, achieving >95% purity .

Advanced: How do substituents on the pyrazole ring influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : The 4-chlorophenyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation.

- Methyl Group at C5 : Steric effects restrict rotational freedom, improving receptor binding affinity (e.g., cannabinoid receptor analogs) .

- Carboxylic Acid : Facilitates salt formation for improved solubility in biological buffers (e.g., sodium salt formulations) .

Advanced: What computational methods predict intermolecular interactions in crystallography?

Answer:

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H⋯Cl interactions: ~27% contribution to crystal packing) .

- DFT Calculations : Compare experimental bond lengths (e.g., C-Cl: 1.73 Å) with theoretical values to assess resonance effects.

- Molecular Dynamics : Simulate thermal motion parameters (e.g., U<sup>eq</sup> for methyl groups: ~0.08 Ų) to validate anisotropic displacement ellipsoids .

Advanced: How are spectral data contradictions addressed in batch-to-batch variations?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in impure batches (e.g., distinguish methyl protons from solvent residues).

- LC-MS : Detect trace byproducts (e.g., incomplete hydrolysis products with m/z +18 corresponding to ester intermediates).

- Thermogravimetric Analysis (TGA) : Identify hydrate vs. anhydrous forms, which cause shifts in O-H stretching frequencies .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Safety : Handle chlorinated intermediates (e.g., 2,4-dichlorophenylhydrazine) under inert atmospheres to prevent exothermic decomposition.

- Process Optimization : Replace batch distillation with continuous flow reactors for azeotropic water removal, reducing reaction time by 40% .

- Waste Management : Recover toluene (>90%) via fractional distillation to meet green chemistry metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.